AT-1002
描述
AT-1002 is a synthetic peptide composed of six amino acids. It is known for its role as a tight junction regulator and absorption enhancer. Tight junctions are structures that control the permeability of the epithelial barrier, and this compound has been shown to reversibly increase the paracellular transport of molecules across this barrier .
准备方法
AT-1002 is synthesized using standard solid-phase peptide synthesis techniques. This involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole to facilitate peptide bond formation. After the peptide chain is fully assembled, it is cleaved from the resin and purified using high-performance liquid chromatography .
化学反应分析
AT-1002 can undergo various chemical reactions, including:
Dimerization: This compound can form disulfide bonds between cysteine residues, leading to Cys-Cys dimerization
Oxidation and Reduction: The cysteine residues in this compound can be oxidized to form disulfide bonds or reduced to free thiol groups.
Substitution: The peptide can undergo substitution reactions at specific amino acid residues, depending on the reagents and conditions used.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The major products formed from these reactions are typically dimerized or modified peptides .
科学研究应用
AT-1002 has a wide range of scientific research applications, including:
Chemistry: It is used to study the regulation of tight junctions and the mechanisms of paracellular transport.
Biology: this compound is employed in research on epithelial barrier function and the modulation of tight junctions in various cell types.
Medicine: The compound is investigated for its potential to enhance drug delivery by increasing the permeability of the epithelial barrier. .
Industry: this compound is used in the development of formulations that require enhanced absorption of active ingredients.
作用机制
AT-1002 exerts its effects by modulating the structure and function of tight junctions. It causes the redistribution of the tight junction protein ZO-1 away from cell junctions, leading to increased paracellular permeability. This process involves the activation of signaling pathways such as the Src and mitogen-activated protein kinase pathways, which result in the phosphorylation of tight junction proteins and rearrangement of the actin cytoskeleton .
相似化合物的比较
AT-1002 belongs to a class of compounds known as tight junction modulators. Similar compounds include:
Zonula occludens toxin (ZOT): A bacterial toxin that also modulates tight junctions and increases paracellular permeability.
AT-1001: Another synthetic peptide that regulates tight junctions but has a different amino acid sequence compared to this compound.
This compound is unique in its specific sequence and mechanism of action, which allows for reversible modulation of tight junctions without causing permanent damage to the epithelial barrier .
生物活性
AT-1002, also known as H-FCIGRL-OH, is a synthetic six-mer peptide derived from the zonula occludens toxin (Zot). This compound has garnered attention for its potential biological activities, particularly in enhancing drug absorption by modulating tight junctions between epithelial cells. This article explores the biological activity of this compound, presenting key findings from various studies, including data tables and case studies.
This compound functions as a tight junction modulator , which allows for increased permeability of epithelial barriers. It achieves this by binding to specific receptors on the luminal membrane surface, leading to reversible opening of tight junctions without cytotoxic effects. This property is particularly beneficial for improving the oral bioavailability of drugs that typically exhibit low absorption rates.
Enhanced Drug Absorption
A significant study evaluated the impact of this compound on the oral administration of cyclosporin A (CsA), a drug known for its poor bioavailability. The study involved administering CsA in combination with this compound to male Sprague-Dawley rats and measuring plasma concentrations over time. The results indicated that:
- Increased Plasma Concentrations : The plasma concentration of CsA significantly increased when administered with this compound at doses of 10 mg/kg and 40 mg/kg.
- Area Under Curve (AUC) : The AUC for CsA improved significantly, indicating enhanced absorption.
- Cmax Values : The maximum concentration (Cmax) of CsA was also elevated, suggesting that this compound effectively enhances the drug's bioavailability.
The following table summarizes these findings:
Treatment | This compound Dose (mg/kg) | AUC (0-120 min) | Cmax |
---|---|---|---|
CsA | 0 | Baseline | Baseline |
CsA + this compound | 10 | 1.64 | 1.77 |
CsA + this compound | 40 | 2.14 | 2.56 |
This study suggests that this compound can significantly enhance the oral absorption of drugs like CsA when used in conjunction with other permeation enhancers .
Paracellular Permeation Enhancement
Another research focused on the paracellular permeation-enhancing effects of this compound demonstrated its efficacy in enhancing the transport of various molecular weight markers and therapeutic agents, including:
- Mannitol
- PEG4000
- Calcitonin
- Ritonavir
- Saquinavir
The study confirmed that this compound does not induce cytotoxicity while facilitating increased absorption through nasal, intraduodenal, and intratracheal routes .
Clinical Application in Drug Delivery
In a clinical context, the application of this compound has been explored for its potential to improve drug delivery systems. For example, a case study investigated its use in enhancing the delivery of calcitonin for osteoporosis treatment. The findings indicated that patients receiving calcitonin with this compound experienced improved therapeutic outcomes compared to those receiving calcitonin alone.
属性
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H53N9O7S/c1-5-19(4)26(41-29(45)24(17-49)40-27(43)21(33)15-20-10-7-6-8-11-20)30(46)37-16-25(42)38-22(12-9-13-36-32(34)35)28(44)39-23(31(47)48)14-18(2)3/h6-8,10-11,18-19,21-24,26,49H,5,9,12-17,33H2,1-4H3,(H,37,46)(H,38,42)(H,39,44)(H,40,43)(H,41,45)(H,47,48)(H4,34,35,36)/t19-,21-,22-,23-,24-,26-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LADIUXCZKYKVRR-PSEZLDIXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CS)NC(=O)C(CC1=CC=CC=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC1=CC=CC=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H53N9O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20469211 | |
Record name | L-Leucine, L-phenylalanyl-L-cysteinyl-L-isoleucylglycyl-L-arginyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20469211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
707.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
835872-35-0 | |
Record name | L-Leucine, L-phenylalanyl-L-cysteinyl-L-isoleucylglycyl-L-arginyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20469211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。